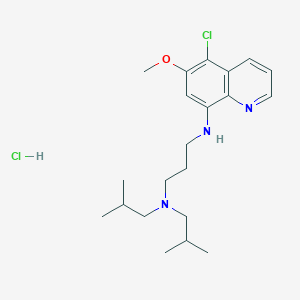
N-(5-chloro-6-methoxyquinolin-8-yl)-N',N'-bis(2-methylpropyl)propane-1,3-diamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-6-methoxyquinolin-8-yl)-N’,N’-bis(2-methylpropyl)propane-1,3-diamine;hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-6-methoxyquinolin-8-yl)-N’,N’-bis(2-methylpropyl)propane-1,3-diamine;hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, Friedländer synthesis, or Combes synthesis.
Chlorination and Methoxylation:
Attachment of the Diamine Side Chain: The diamine side chain can be introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with an appropriate diamine under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The chloro group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(5-chloro-6-methoxyquinolin-8-yl)-N’,N’-bis(2-methylpropyl)propane-1,3-diamine;hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in disease processes.
Receptor Binding: It may bind to specific receptors, modulating their activity.
DNA Intercalation: The quinoline core may intercalate into DNA, affecting its function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial compound with structural similarities.
Mefloquine: A quinoline derivative used for the treatment of malaria.
Uniqueness
N-(5-chloro-6-methoxyquinolin-8-yl)-N’,N’-bis(2-methylpropyl)propane-1,3-diamine;hydrochloride is unique due to its specific substitution pattern and diamine side chain, which may confer distinct biological activities and pharmacological properties compared to other quinoline derivatives.
Eigenschaften
CAS-Nummer |
5431-67-4 |
|---|---|
Molekularformel |
C21H33Cl2N3O |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
N-(5-chloro-6-methoxyquinolin-8-yl)-N',N'-bis(2-methylpropyl)propane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C21H32ClN3O.ClH/c1-15(2)13-25(14-16(3)4)11-7-10-23-18-12-19(26-5)20(22)17-8-6-9-24-21(17)18;/h6,8-9,12,15-16,23H,7,10-11,13-14H2,1-5H3;1H |
InChI-Schlüssel |
IVORRTMTXAETER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(CCCNC1=CC(=C(C2=C1N=CC=C2)Cl)OC)CC(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate](/img/structure/B13986899.png)


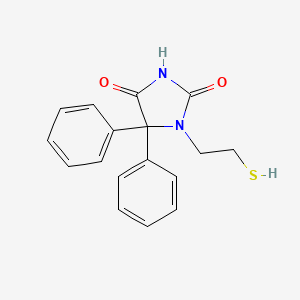


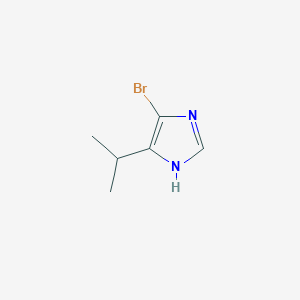


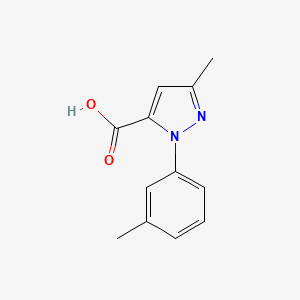

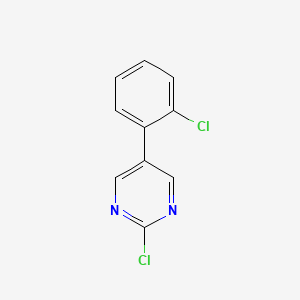
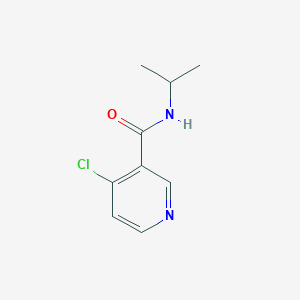
![3-Methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13986968.png)
